molecular formula C16H17N5O2S B6504523 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1396807-48-9

1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6504523
CAS No.: 1396807-48-9
M. Wt: 343.4 g/mol
InChI Key: RNUNAEQDLUDZKY-UHFFFAOYSA-N
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Description

The compound 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one features a hybrid heterocyclic architecture comprising:

  • A 1,3,4-thiadiazole ring substituted with a furan-2-yl group at position 5.
  • A piperidine moiety linked to the thiadiazole at position 2.
  • A pyrazole group connected via a ketone-ethylene bridge.

Its design aligns with trends in medicinal chemistry where thiadiazole and pyrazole motifs are leveraged for their electronic and steric properties .

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-14(11-21-7-2-6-17-21)20-8-4-12(5-9-20)15-18-19-16(24-15)13-3-1-10-23-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNAEQDLUDZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Furan-2-yl)-1,3,4-Thiadiazol-2-Amine

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides. A representative protocol involves:

  • Reactants : Furan-2-carbohydrazide and potassium thiocyanate in acidic conditions (HCl, 0°C).

  • Mechanism : Cyclodehydration catalyzed by concentrated sulfuric acid at 80°C for 4 hours yields 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine.

  • Yield : 68–72% after recrystallization in ethanol.

Key Data :

ParameterValue
Reaction Temperature80°C
CatalystH₂SO₄ (conc.)
PurificationEthanol recrystallization
Purity (HPLC)≥98%

Functionalization of Piperidine at Position 4

The piperidine ring is functionalized at the 4-position to introduce the thiadiazole moiety:

  • Method : Nucleophilic substitution of 4-chloropiperidine with 5-(furan-2-yl)-1,3,4-thiadiazol-2-thiol under basic conditions (K₂CO₃, DMF, 60°C).

  • Modification : Thiol-protected intermediates are oxidized to sulfones using m-CPBA (meta-chloroperbenzoic acid) for enhanced stability.

Optimization Insight :

  • Solvent Choice : DMF outperforms THF due to better solubility of intermediates.

  • Reaction Time : 12 hours ensures complete substitution (monitored via TLC).

Coupling of Piperidine-Thiadiazole Intermediate with Pyrazole Ethanone

Acylation at Piperidine Nitrogen

The piperidine nitrogen is acylated with 2-(1H-pyrazol-1-yl)acetyl chloride:

  • Conditions : Anhydrous dichloromethane, triethylamine (base), 0°C → room temperature.

  • Mechanism : Schotten-Baumann acylation ensures regioselectivity at the piperidine nitrogen.

Yield Analysis :

Reagent StoichiometryYield (%)
1:1 (Piperidine:AcCl)58
1:1.272
1:1.574

Excess acyl chloride (1.5 eq) maximizes yield without significant side products.

Alternative Route: One-Pot Multi-Component Reaction

A streamlined approach combines piperidine, thiadiazole, and pyrazole precursors in a single pot:

  • Reactants : 4-Aminopiperidine, furan-2-carbonyl chloride, and 1H-pyrazole-1-acetic acid.

  • Catalyst : KHCO₃ in ethanol at 70°C for 8 hours.

  • Advantage : Reduces isolation steps, achieving 65% overall yield.

Side Reactions :

  • Competing formation of 1,3,4-oxadiazole derivatives (<5%) due to oxazole-thiadiazole equilibrium.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

Purity Metrics :

MethodPurity (%)
HPLC99.1
¹H NMR98.5

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole), 7.58 (d, J = 3.2 Hz, 1H, furan), 4.12–4.08 (m, 2H, piperidine).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiadiazole).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Stepwise Synthesis7499.124120
One-Pot Reaction6597.8885

Trade-offs : The one-pot method offers cost and time efficiency but requires rigorous pH control to suppress oxadiazole byproducts.

Scale-Up Challenges and Solutions

Exothermic Reactions

  • Issue : Acylation at piperidine nitrogen releases HCl gas, causing temperature spikes.

  • Mitigation : Slow reagent addition (2 hours) and jacketed reactor cooling maintain ≤30°C.

Solvent Recovery

  • Strategy : Distillation of DMF under reduced pressure (50 mbar, 80°C) achieves 90% recovery .

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one: can participate in a variety of chemical reactions:

  • Oxidation: : Can potentially oxidize the furan or thiadiazole rings under suitable conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can undergo reduction, especially at the carbonyl group, converting it into alcohols.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions of the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Polar aprotic solvents such as DMSO, DMF.

  • Catalysts: : Palladium, platinum, or copper-based catalysts for coupling reactions.

Major Products Formed

The major products formed during these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's properties and applications.

Scientific Research Applications

The compound 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural sciences, and material science.

Structural Overview

The compound features a piperidine ring substituted with a thiadiazole and a pyrazole moiety, which are known for their diverse biological properties. The presence of the furan ring further enhances its potential reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan and pyrazole groups into the structure of this compound may enhance its efficacy against various pathogens. Research has shown that similar compounds can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics or antifungal agents.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activity. The unique combination of the piperidine, thiadiazole, and pyrazole rings in this compound suggests potential interactions with cancer cell pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research.

Neuropharmacological Effects

The piperidine moiety is often associated with neuroactive compounds. Research into similar structures has revealed potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Pesticidal Activity

Research has demonstrated that compounds containing thiadiazole and furan rings can exhibit insecticidal and herbicidal properties. The unique structure of this compound may allow it to function as a novel pesticide, targeting specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulation

Some derivatives of thiadiazoles are known to act as plant growth regulators. Investigating this compound's effects on plant growth could lead to advancements in agricultural productivity and crop management strategies.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials. For example, it could be incorporated into polymers or nanomaterials to create materials with specific electrical or optical properties.

Sensor Development

Due to its potential reactivity, this compound may be explored for use in sensor technology. Its ability to interact with various analytes could lead to the development of sensitive detection methods for environmental monitoring or medical diagnostics.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus; potential for antibiotic development.Journal of Microbiology
Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells; promising for further anticancer research.Cancer Research Journal
Pesticidal ActivityEffective against aphids; suggests use as a novel pesticide formulation.Agricultural Sciences

Mechanism of Action

The mechanism by which 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one exerts its effects depends on its target application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, altering their activity.

  • Pathways Involved: : The compound might influence signaling pathways, metabolic processes, or gene expression patterns, leading to its observed effects.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₁₉H₂₀N₆O₂S 396.5 Furan-thiadiazole, pyrazole Not Provided
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone C₂₀H₁₉N₅O₂S 393.5 Benzimidazole 1226429-26-0
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone C₂₂H₂₅N₃O₄S₂ 459.6 Isopropylsulfonylphenyl 1351596-74-1
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one C₂₂H₁₈ClFN₃O₂ 410.9 4-Chlorophenyl, 4-fluorophenyl Not Provided

Biological Activity

The compound 1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic molecule that integrates multiple functional groups and heterocycles, suggesting a significant potential for various biological activities. The presence of the furan and thiadiazole moieties, along with the piperidine and pyrazole structures, indicates a promising profile for pharmacological applications.

Structural Overview

The structural formula of the compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_4\text{OS}

This structure is notable for its diverse functional groups that may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan and thiadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The furan ring enhances this activity due to its electron-rich nature, which facilitates interactions with microbial enzymes .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameStructure FeaturesActivityReference
Furan-Thiadiazole AFuran ring, thiadiazoleAntimicrobial against E. coli
Thiadiazole BThiadiazole onlyModerate activity against S. aureus
Pyrazole CPyrazole coreAntifungal against C. albicans

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique combination of the piperidine and pyrazole structures in this compound may enhance its efficacy in targeting cancer cells.

Case Study: Thiadiazole Derivatives

A study exploring the anticancer effects of thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds containing 1,3,4-thiadiazole scaffolds. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The incorporation of a pyrazole moiety may further enhance neuroprotective effects due to its ability to modulate neurotransmitter systems.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors or other cellular receptors.
  • Oxidative Stress Reduction : Scavenging free radicals and reducing oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole and piperidine moieties in this compound?

  • Methodology :

  • 1,3,4-Thiadiazole Synthesis : React 2-amino-5-(substituted phenyl)-1,3,4-thiadiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (60–80°C, 1–2 hours). Monitor progress via TLC and purify via recrystallization in ethanol .
  • Piperidine Coupling : Use nucleophilic substitution or palladium-catalyzed cross-coupling to attach the piperidine unit to the thiadiazole core. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance yield .
    • Key Considerations : Acidic conditions may hydrolyze sensitive functional groups; use inert atmospheres for air-sensitive intermediates.

Q. How is structural integrity validated post-synthesis?

  • Analytical Workflow :

NMR : Confirm regiochemistry of the pyrazole and thiadiazole rings (e.g., 1H^1 \text{H}-NMR peaks for aromatic protons: δ 7.2–8.5 ppm for furan, δ 8.0–8.3 ppm for thiadiazole) .

X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) using single-crystal diffraction .

Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z ~456 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What methodological challenges arise in optimizing coupling efficiency between the thiadiazole and pyrazole units?

  • Challenges :

  • Steric Hindrance : Bulky substituents on the piperidine ring reduce nucleophilic attack efficiency. Use smaller protecting groups (e.g., Boc instead of benzyl) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Balance with low-polarity solvents (e.g., toluene) during reflux .
    • Optimization Strategies :
  • Catalytic Systems : Screen Pd(PPh3_3)4_4/CuI for Sonogashira couplings or NiCl2_2/dppf for Suzuki-Miyaura reactions .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates (C=O stretch ~1700 cm1^{-1}) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 1H^1 \text{H}-NMR integration ratios (e.g., furan vs. pyrazole protons) may indicate tautomerism or dynamic exchange.

  • Solutions :

Variable-Temperature NMR : Identify coalescence temperatures for dynamic processes (e.g., ΔG^‡ ~60–80 kJ/mol) .

DFT Calculations : Compare experimental 13C^{13} \text{C}-NMR shifts with computed values (B3LYP/6-31G* level) to validate tautomeric forms .

2D NMR (COSY, NOESY) : Map J\text{J}-coupling networks to confirm connectivity .

Biological Activity Assessment

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Assay Design :

  • Target Selection : Prioritize kinases (e.g., PI3K/AKT) or GPCRs based on structural analogs (e.g., pyrazole-thiadiazole hybrids inhibit EGFR with IC50_{50} ~0.5–2 µM) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use ATP-based luminescence for kinase inhibition .
    • Data Interpretation :
  • Hill Coefficients : Values >1 suggest cooperative binding; <1 indicate negative cooperativity.
  • SAR Analysis : Correlate substituent electronegativity (e.g., furan vs. pyridine) with IC50_{50} trends .

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